Oxetane-3-sulfonyl chloride
Description
Overview of Oxetane (B1205548) Chemistry in Contemporary Research
Oxetanes, which are four-membered cyclic ethers, have become increasingly prominent in contemporary chemical research, particularly in the field of medicinal chemistry. acs.orgresearchgate.net Their growing appeal stems from their ability to act as stable, polar motifs that can favorably influence the physicochemical properties of molecules. researchgate.netbeilstein-journals.org The introduction of an oxetane ring can enhance aqueous solubility, metabolic stability, and lipophilicity, while also affecting the basicity of nearby functional groups. acs.orgnih.gov
The oxetane scaffold has transitioned from an academic curiosity to a valuable component in drug discovery. acs.org Initially, there were concerns about the chemical instability and synthetic challenges associated with the strained four-membered ring. acs.org However, subsequent research demonstrated that the stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes being particularly stable. nih.govacs.org
Synthetic methodologies for creating and modifying oxetanes have expanded significantly, driven by their utility. acs.orgresearchgate.net Key strategies include intramolecular etherification, ring-opening of epoxides followed by ring closure, and various cycloaddition reactions. nih.govthieme-connect.de The commercial availability of building blocks like oxetan-3-one has further accelerated the exploration of oxetane chemistry. thieme-connect.de
Significance of Small-Ring Heterocycles in Chemical Science
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry. thermofisher.com Small-ring heterocycles, specifically those with three or four members, possess inherent ring strain that makes them valuable as reactive intermediates in organic synthesis. thermofisher.combritannica.com This strain facilitates ring-opening reactions, allowing for the construction of more complex molecular architectures. acs.orgresearchgate.net
Four-membered heterocycles like oxetanes and azetidines are recognized as attractive design elements in medicinal chemistry due to their compact, polar, and three-dimensional nature. nih.govacs.org They can serve as bioisosteres, mimicking the spatial and electronic properties of more common functional groups such as carbonyls and gem-dimethyl groups. nih.govnih.gov This strategic replacement can lead to improved pharmacokinetic properties in drug candidates. nih.gov The development of synthetic methods to access these strained rings is a continuous and important endeavor in chemical research. researchgate.net
Research Landscape of Organosulfur Compounds
Organosulfur compounds, characterized by the presence of a sulfur atom in their molecular structure, are a diverse class of chemicals with wide-ranging applications. nih.govfrontiersin.org They are found in numerous natural products and are integral to various biological processes. nih.govfrontiersin.org In the pharmaceutical industry, organosulfur compounds are of great interest due to their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. nih.govresearchgate.netfrontiersin.org A classic example is the antibiotic penicillin, where the sulfur atom is crucial for its antibacterial action. nih.gov
The research landscape for organosulfur compounds is vast, spanning from medicinal chemistry to materials science and agriculture. nih.govmarketresearchfuture.com In medicinal chemistry, they are investigated for their therapeutic potential against diseases like cancer and cardiovascular conditions. marketresearchfuture.com The synthesis of novel organosulfur compounds is a dynamic area of research, with a focus on developing efficient and sustainable methods. nih.gov The unique properties of the sulfur atom allow for the creation of a wide array of functional groups, including sulfonamides, sulfones, and sulfonyl chlorides, each with distinct reactivity and applications. nih.gov
Emergence of Oxetane-3-sulfonyl chloride as a Research Focus
Within the intersecting fields of oxetane chemistry and organosulfur compounds, this compound has emerged as a noteworthy research chemical. Its structure combines the desirable three-dimensional, polar oxetane ring with the reactive sulfonyl chloride group. This bifunctionality makes it a valuable building block for synthesizing more complex molecules.
The sulfonyl chloride moiety is a well-established functional group that readily reacts with nucleophiles to form sulfonamides, sulfonate esters, and other sulfur(VI) derivatives. nih.gov The presence of the oxetane ring introduces a unique structural element that can be used to modulate the properties of the final compound. Research has demonstrated the utility of related oxetane sulfonyl fluorides as precursors to carbocations under mild conditions, enabling the coupling with a broad range of nucleophiles. nih.gov This reactivity highlights the potential of oxetane-based sulfonyl halides as versatile reagents in synthetic chemistry.
The synthesis of compounds like this compound allows for the exploration of new chemical space, providing novel scaffolds for drug discovery and materials science. nih.gov For instance, the preparation of oxetane sulfonamides has been documented in the literature, showcasing the utility of this class of reagents. nih.govethz.ch The development and application of such specialized building blocks are indicative of the ongoing efforts to create diverse and functionally rich molecular libraries for various scientific investigations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxetane-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQMLRRDOKKVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393585-06-2 | |
| Record name | oxetane-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Oxetane 3 Sulfonyl Chloride and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches leverage commercially available or readily synthesized oxetane (B1205548) derivatives as starting materials. These methods focus on the introduction and manipulation of the sulfur-based functional group at the C3 position of the oxetane ring.
Preparation from Oxetane Derivatives
A common strategy involves the functionalization of 3-substituted oxetanes. The most logical precursor for this approach is 3-hydroxyoxetane, which allows for the introduction of a sulfur functionality at the desired position.
The conversion of an alcohol to a sulfonyl chloride is typically a multi-step process. A plausible and effective route starting from 3-hydroxyoxetane involves the initial conversion to a thiol, followed by oxidative chlorination.
First, 3-hydroxyoxetane is converted to a corresponding thiol, such as 3-mercaptooxetane. This can be achieved through a variety of methods, including the Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then displacing it with a sulfur nucleophile like sodium hydrosulfide.
Once the thiol is obtained, the pivotal step is the oxidative chlorination to yield the sulfonyl chloride. This transformation can be accomplished using various reagents. A common and effective method involves treating the thiol with chlorine gas in the presence of water or dilute hydrochloric acid. Alternative reagents for this oxidative chlorination include N-chlorosuccinimide (NCS) in the presence of a chloride source, or a combination of hydrogen peroxide and a chlorinating agent like thionyl chloride (SOCl₂).
Table 1: Illustrative Conditions for Oxidative Chlorination of 3-Mercaptooxetane
| Entry | Oxidizing/Chlorinating Agent | Solvent | Temperature (°C) | Plausible Yield (%) |
| 1 | Cl₂ gas, H₂O | Dichloromethane | 0 - 5 | 85 |
| 2 | N-Chlorosuccinimide, HCl | Acetonitrile | 0 - 25 | 78 |
| 3 | H₂O₂, SOCl₂ | Dichloromethane | 0 | 82 |
Note: The data in this table is illustrative and based on general procedures for the oxidative chlorination of thiols.
An alternative direct approach is the conversion of an oxetane-3-sulfonic acid to the corresponding sulfonyl chloride. This is a standard transformation in organic synthesis. The precursor, oxetane-3-sulfonic acid, can be prepared by the oxidation of 3-mercaptooxetane using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
The conversion of the sulfonic acid to the sulfonyl chloride is then typically achieved by treatment with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), phosphorus pentachloride (PCl₅), or oxalyl chloride. The choice of reagent can depend on the scale of the reaction and the tolerance of other functional groups, though the oxetane ring is generally stable under these conditions.
Table 2: Representative Reagents for Conversion of Oxetane-3-Sulfonic Acid to Oxetane-3-sulfonyl chloride
| Entry | Chlorinating Agent | Catalyst/Additive | Solvent | Plausible Yield (%) |
| 1 | Thionyl chloride (SOCl₂) | DMF (catalytic) | Toluene | 90 |
| 2 | Phosphorus pentachloride (PCl₅) | None | Neat or Dichloromethane | 88 |
| 3 | Oxalyl chloride | DMF (catalytic) | Dichloromethane | 92 |
Note: This data is illustrative and based on established methods for the conversion of sulfonic acids to sulfonyl chlorides.
Routes from Acyclic Precursors
These strategies involve the synthesis of an open-chain molecule that contains the necessary atoms and functional groups to form the oxetane ring with the sulfonyl chloride moiety already in place or formed in a subsequent step.
The most prevalent method for forming the oxetane ring is through an intramolecular Williamson ether synthesis. This involves the cyclization of a substituted 1,3-diol where one of the hydroxyl groups is converted into a good leaving group. To synthesize this compound via this route, one would need an acyclic precursor such as 2-(chloromethyl)-2-(sulfonylmethyl)propane-1,3-diol or a related structure.
A hypothetical synthetic sequence could begin with a starting material like 2,2-bis(hydroxymethyl)-1,3-propanediol. Through a series of protection, substitution, and oxidation steps, a precursor such as 1-chloro-2-(hydroxymethyl)-2-(sulfonylmethyl)propane could be synthesized. Treatment of this precursor with a base would then induce intramolecular cyclization to form the oxetane ring, yielding a protected form of the oxetane-3-sulfonyl derivative.
This approach involves synthesizing an acyclic precursor that already contains the sulfonyl chloride group and then forming the oxetane ring. A potential precursor for such a strategy would be a molecule like 3-chloro-2-(chloromethyl)-2-(hydroxymethyl)propane-1-sulfonyl chloride. The challenge in this approach lies in the high reactivity of the sulfonyl chloride group, which may not be compatible with the conditions required for the cyclization reaction.
A more viable strategy would be to use a protected form of the sulfonyl group, such as a sulfonate ester or a sulfonamide, which is more stable to the cyclization conditions. For instance, an acyclic precursor bearing a sulfonamide could be cyclized to form the corresponding oxetane-3-sulfonamide. The sulfonamide could then be converted to the sulfonyl chloride in a subsequent step, for example through reaction with a pyrylium (B1242799) salt.
Synthesis of Modified this compound Analogues
The synthesis of modified this compound analogues involves sophisticated strategies to introduce stereochemical complexity and diverse substituents. These approaches are critical for fine-tuning the properties of the oxetane motif for various applications in chemistry and materials science. Methodologies focus on both the asymmetric construction of the oxetane ring and the subsequent functionalization of the core structure.
Creating stereocenters on the oxetane ring is a significant synthetic challenge due to the inherent ring strain. acs.org Strategies typically involve the stereocontrolled synthesis of an acyclic precursor followed by a cyclization step that preserves or sets the desired stereochemistry.
The enantioselective synthesis of chiral this compound analogues is not typically achieved directly but rather through a multi-step sequence starting with the asymmetric synthesis of a chiral oxetane precursor. One established method involves the enantioselective reduction of β-halo ketones, followed by a base-promoted Williamson etherification to form the chiral oxetane ring. acs.org
For example, a chiral oxetan-3-ol (B104164) can be synthesized and then converted to the target sulfonyl chloride. The key challenge lies in achieving high enantiomeric excess (ee) in the initial ring-forming steps. Asymmetric desymmetrization of prochiral oxetanes, using chiral Lewis acids or Brønsted acids, has emerged as a powerful strategy to access chiral oxetane building blocks. nih.gov Once the chiral oxetane core, such as a 3-hydroxyoxetane, is established, the hydroxyl group can be converted to a thiol, which is then subjected to oxidative chlorination to yield the final chiral this compound.
Table 1: Illustrative Enantioselective Ring Opening for Chiral Precursor Synthesis This table is based on general methodologies for enantioselective oxetane reactions and does not represent a direct synthesis of the sulfonyl chloride.
| Entry | Oxetane Substrate | Nucleophile/Reagent | Catalyst | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 1 | 3-Phenyloxetane | Organolithium | Chiral Ether | Chiral 1,3-Diol Precursor | Up to 90% |
| 2 | 2,2-Disubstituted Oxetane | TMS-Cl | Chiral Phosphoric Acid (CPA) | Chiral 3-Chloro-1-ol | Up to 99% |
| 3 | 3,3-Disubstituted Oxetane | Anilines | Chiral Lewis Acid | Chiral γ-Amino Alcohol | High |
Diastereoselective synthesis of substituted oxetanes often relies on substrate control, where existing stereocenters in an acyclic precursor guide the stereochemical outcome of the cyclization. A common approach begins with the stereoselective reduction of an aldol (B89426) precursor to generate syn- or anti-1,3-diols. acs.org
Selective manipulation of one hydroxyl group in the diol to a good leaving group (e.g., tosylate or mesylate), followed by base-mediated intramolecular Williamson etherification, leads to the formation of a diastereomerically enriched substituted oxetane. acs.org For instance, synthesizing a 2-substituted-oxetane-3-ol with a specific cis or trans relationship between the substituents can be achieved through this pathway. The resulting diastereomerically pure alcohol can then be converted to the corresponding sulfonyl chloride.
Table 2: Diastereoselective Synthesis of Substituted Oxetane Precursors This table illustrates a general strategy for creating substituted oxetanes.
| Precursor | Key Transformation Steps | Intermediate | Cyclization Conditions | Oxetane Product | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| syn-1,3-diol | 1. Selective tosylation 2. Acetylation | syn-acetoxytosylate | Base (e.g., K₂CO₃) | trans-2,4-disubstituted oxetane | High |
| anti-1,3-diol | 1. Conversion to orthoester 2. Acetyl bromide treatment | anti-acetoxybromide | Base (e.g., K₂CO₃) | cis-2,4-disubstituted oxetane | High |
The synthesis of derivatives can also be achieved by modifying a pre-existing oxetane ring or by functionalizing the sulfonyl chloride group itself.
Introducing substituents directly onto the oxetane ring of a molecule like this compound is challenging but can be achieved through modern C-H functionalization techniques or by using directing groups. While direct C-H functionalization of the this compound core is not widely reported, related strategies have been developed for other oxetane systems.
For instance, the oxetane ring can act as a directing group for ortho-lithiation on an attached aromatic ring, allowing for regioselective functionalization. acs.org More relevantly, the synthesis of 2-(aryl-sulfonyl)oxetanes has been reported, where subsequent functionalization can be achieved via organometallic intermediates at either the aromatic ring or the intact oxetane ring itself. nih.govresearchgate.net These methods provide a pathway to analogues where substitution is not at the 3-position, leading to 2,3- or 3,4-substituted patterns. Ring-opening reactions of unsymmetrical oxetanes, controlled by steric and electronic effects, also provide a route to functionalized products, although this disrupts the core oxetane structure. magtech.com.cn
The sulfonyl chloride group is a versatile electrophilic handle that can be readily converted into a wide range of other sulfur-based functional groups. molport.commagtech.com.cn This represents the most direct method for creating derivatives of this compound. The high reactivity of the S-Cl bond allows for facile nucleophilic substitution.
Common transformations include:
Sulfonamide formation: Reaction with primary or secondary amines, typically in the presence of a base like triethylamine (B128534) or pyridine, yields the corresponding oxetane-3-sulfonamides. molport.com
Sulfonate ester formation: Reaction with alcohols in the presence of a base provides oxetane-3-sulfonate esters. molport.compearson.com
Sulfone formation: While less direct, sulfonyl chlorides can be converted into sulfones through various methods. molport.com
The chemistry of oxetane sulfonyl fluorides, which are more stable analogues of sulfonyl chlorides, is also highly relevant. These compounds undergo Sulfur-Fluoride Exchange (SuFEx) reactions with nucleophiles like lithium amides or phenolates to produce sulfonamides and sulfonate esters. acs.org They can also participate in defluorosulfonylative (deFS) coupling with amines to generate 3-amino-oxetanes, showcasing a unique reactivity pathway. acs.orgresearchgate.net
Table 3: Representative Reactions of the Sulfonyl Chloride Moiety
| Reaction Type | Nucleophile | Base/Catalyst | Product |
|---|---|---|---|
| Sulfonamide Synthesis | Morpholine | Triethylamine | Oxetane-3-yl-(morpholin-4-yl)methanone |
| Sulfonate Ester Synthesis | Ethanol | Pyridine | Ethyl oxetane-3-sulfonate |
| SuFEx Reaction (from Sulfonyl Fluoride) | Lithium Benzylamide | nBuLi | N-Benzyl-oxetane-3-sulfonamide |
| deFS Reaction (from Sulfonyl Fluoride) | Morpholine | Heat (60 °C) | 3-(Morpholin-4-yl)oxetane |
Reaction Mechanisms and Reactivity Profiles of Oxetane 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions
While sulfonyl halides are classic electrophiles for nucleophilic attack at the sulfur atom, the reactivity of oxetane-based derivatives is more complex. These compounds can undergo reaction pathways at either the sulfur center or the C3 carbon of the oxetane (B1205548) ring, dictated by the reaction conditions and the nature of the nucleophile.
Sulfur–Fluoride (B91410) Exchange (SuFEx) is a highly reliable and versatile click chemistry reaction involving the substitution of the fluoride ion from a sulfonyl fluoride (R-SO₂F) by a nucleophile. nih.govacs.org This reaction typically proceeds via nucleophilic attack on the electrophilic sulfur(VI) center, forming a new sulfur-nucleophile bond and displacing the fluoride ion. sigmaaldrich.com Sulfonyl fluorides are generally favored for SuFEx chemistry over sulfonyl chlorides due to their superior stability and controlled reactivity; they are resistant to hydrolysis and thermolysis but can be "sparked" to react under specific conditions. sigmaaldrich.comspringernature.com
For oxetane sulfonyl fluorides, the SuFEx pathway is accessible but not always the default route. To favor the SuFEx mechanism, specific conditions are required, namely the use of "hard" anionic nucleophiles in less polar solvents. nih.govacs.org For instance, organolithium reagents like methyl lithium (MeLi) and phenyl lithium (PhLi) in a solvent such as tetrahydrofuran (THF) cleanly react with oxetane sulfonyl fluorides to yield the corresponding oxetane sulfones via the SuFEx pathway. nih.govacs.org Similarly, phenolates can effectively engage in SuFEx reactions with these substrates. springernature.com The use of anionic nucleophiles increases the rate of attack at the sulfur atom relative to other competing pathways. nih.govacs.org
A more unusual and often predominant reaction pathway for 3-aryloxetane sulfonyl fluorides is defluorosulfonylation (deFS). nih.govacs.orgspringernature.com This pathway represents a significant deviation from the expected SuFEx reactivity. Instead of the nucleophile attacking the sulfur atom, the reaction proceeds through the loss of sulfur dioxide (SO₂) and a fluoride ion, leading to the formation of an oxetane carbocation intermediate that is then trapped by a nucleophile. nih.govspringernature.com This reaction is typically initiated by mild thermal activation, often just by warming to around 60 °C. nih.govacs.orgnih.gov The deFS pathway has proven highly effective for coupling oxetane sulfonyl fluorides with a broad range of nucleophiles, including primary and secondary amines, anilines, and NH-azoles. nih.gov
The key step in the deFS pathway is the formation of a strained oxetane carbocation. nih.govspringernature.com Kinetic and computational studies support a mechanism where the rate-determining step is the unimolecular loss of SO₂ and F⁻ to generate this intermediate, consistent with an Sₙ1-type process. researchgate.netbeilstein-journals.orgnih.gov The reaction is first order in respect to the oxetane sulfonyl fluoride concentration and zero order in the nucleophile concentration. springernature.com
The nature of the resulting carbocation has been a subject of investigation. Computational studies have shown that for an unsubstituted oxetane, the carbocation prefers a bicyclic structure to gain stabilization from the oxygen's lone pairs. However, for the 3-phenyl-oxetane carbocation, a planar conformation is favored, as it allows for greater resonance stabilization with the phenyl ring. springernature.com This planar carbocation is then rapidly and chemoselectively trapped by a nucleophile, such as an amine, to form the final 3-substituted oxetane product. springernature.comresearchgate.net This method provides a robust way to synthesize amino-oxetanes, which are considered valuable amide isosteres in medicinal chemistry. springernature.com
The competition between the SuFEx and deFS pathways can be controlled by carefully selecting the reaction conditions. nih.govacs.org The strength of the nucleophile and the polarity of the solvent are the primary determining factors. nih.govacs.org
deFS Pathway: This route is favored when using neutral, softer nucleophiles like amines in polar solvents such as acetonitrile. nih.govacs.org The conditions typically involve gentle heating (e.g., 60 °C) and may include a mild base like K₂CO₃ to minimize side reactions. nih.govacs.org
SuFEx Pathway: This route is favored by using "hard," strong anionic nucleophiles (e.g., organolithiums, phenolates) in less polar solvents like THF. nih.govacs.orgspringernature.com These conditions promote direct attack at the sulfur center over the formation of the carbocation intermediate.
This selective reactivity allows for divergent synthesis, where either the oxetane core is attached to a nucleophile (deFS) or the oxetane-sulfonyl group is preserved and linked to a nucleophile (SuFEx). researchgate.net
| Reaction Pathway | Favored Nucleophile Type | Favored Solvent Type | Typical Conditions |
|---|---|---|---|
| Defluorosulfonylation (deFS) | Neutral, "soft" nucleophiles (e.g., amines, anilines) | Polar (e.g., Acetonitrile) | Mild heating (~60 °C) |
| Sulfur-Fluoride Exchange (SuFEx) | Anionic, "hard" nucleophiles (e.g., organolithiums, phenolates) | Less Polar (e.g., THF) | Low temperatures (-78 °C to 0 °C) |
The stability and reactivity of sulfonyl halides are highly dependent on the halogen atom.
Oxetane-3-sulfonyl chloride: Attempts to synthesize and isolate this compound have often been unsuccessful, indicating its high instability compared to the fluoride analog. springernature.com Generally, sulfonyl chlorides are more reactive electrophiles than sulfonyl fluorides but are also more prone to decomposition and hydrolysis. nih.gov Their greater reactivity can lead to a lack of selectivity and lower functional group tolerance in complex syntheses. acs.org
Oxetane-3-sulfonyl fluoride: In contrast, oxetane sulfonyl fluorides are significantly more stable and can be readily prepared and handled. springernature.combeilstein-journals.orgnih.gov The S-F bond is stronger and less polarized than the S-Cl bond, rendering the molecule more resistant to premature reaction or decomposition. nih.gov This enhanced stability, combined with its unique ability to be activated for either SuFEx or deFS reactions under specific conditions, makes the sulfonyl fluoride a more versatile and synthetically useful reagent. nih.govacs.org The stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps, a key feature of click chemistry reagents. acs.org
| Property | This compound | Oxetane-3-sulfonyl fluoride |
|---|---|---|
| Stability | Low, often difficult to isolate | High, stable at room temperature |
| General Reactivity | High | Moderate, requires activation ("clickable") |
| Primary Reaction Pathways | Expected to be similar to fluorides but less controlled | Defluorosulfonylation (deFS) or Sulfur-Fluoride Exchange (SuFEx) |
| Synthetic Utility | Limited due to instability | High, due to stability and tunable reactivity |
Defluorosulfonylation (deFS) Pathway in Oxetane Sulfonyl Fluorides
Electrophilic Reactions
The primary reactivity profile of this compound and its fluoride analog is that of an electrophile. The molecule presents two main electrophilic sites:
The Sulfur Atom: In the SuFEx pathway, the sulfur(VI) center is the electrophilic site attacked by a nucleophile. This is the conventional mode of reactivity for sulfonyl halides.
The C3 Carbon Atom: In the deFS pathway, the molecule serves as a precursor to the highly electrophilic oxetane carbocation. The C3 carbon of this intermediate is then attacked by a nucleophile.
Based on available research, reactions where the oxetane ring or the sulfonyl group of this compound acts as a nucleophile to be attacked by an external electrophile are not characteristic of this compound's reactivity. Its chemistry is overwhelmingly defined by its function as an electrophile or an electrophile precursor.
Reactions with Electron-Rich Species
This compound is an electrophilic reagent, readily undergoing reactions with various electron-rich species (nucleophiles). The presence of the electron-withdrawing sulfonyl chloride group activates the oxetane ring, although the primary site of nucleophilic attack is typically the sulfur atom of the sulfonyl group. This reactivity is analogous to that of other sulfonyl chlorides, which are powerful electrophiles used in a wide array of chemical transformations researchgate.net.
Recent studies on the related oxetane sulfonyl fluorides have demonstrated their utility in coupling with a diverse range of nucleophiles. This chemistry, termed defluorosulfonylative (deFS) coupling, provides access to a variety of 3-substituted oxetanes. A notable example is the synthesis of 3-aryl-3-aminooxetanes through the reaction of oxetane sulfonyl fluorides with amine nucleophiles researchgate.net. This transformation is significant as it mimics traditional amide bond formation, allowing for the direct use of extensive amine libraries to create benzamide bioisosteres researchgate.net. The scope of nucleophiles is not limited to amines; alcohols, N-heterocycles, and fluoride ions have also been shown to be compatible partners researchgate.net. Under thermal conditions, oxetane sulfonyl fluorides react with a broad range of nucleophiles to generate various heterocyclic derivatives acs.orgnih.gov.
The reaction with anionic nucleophiles can also proceed via a Sulfur-Fluoride Exchange (SuFEx) pathway, leading to the formation of novel strained-ring S(VI) motifs such as oxetane sulfonamides and sulfonate esters acs.orgnih.gov. For example, the reaction with sodium azide (NaN3), a hard nucleophile, results in the formation of a sulfonyl azide acs.orgnih.gov. This reactivity highlights the dual nature of the sulfonyl group on the oxetane ring, capable of participating in both substitution at sulfur and reactions involving the strained ring.
A summary of representative reactions with electron-rich species is presented below:
| Nucleophile Type | Reagent Example | Product Type | Reference |
| Primary Amines | R-NH₂ | 3-Aminooxetane derivatives | researchgate.net |
| Azoles | Imidazole | 3-(Azolyl)oxetane derivatives | nih.gov |
| Sulfoximines | R₂S(O)NH | 3-(Sulfoximinyl)oxetane derivatives | nih.gov |
| Phosphites | P(OR)₃ | 3-(Phosphonyl)oxetane derivatives | nih.gov |
| Anionic Nucleophiles (SuFEx) | NaN₃ | Oxetane-3-sulfonyl azide | acs.orgnih.gov |
Radical Processes Involving this compound
The oxetane moiety can participate in radical reactions, typically involving the generation of a radical at the C3 position. While direct studies on this compound are limited, the behavior of related oxetane derivatives and sulfonyl chlorides in general provides a strong basis for predicting its reactivity in radical processes. Sulfonyl chlorides are known precursors for sulfonyl radicals, which can be generated under various conditions nih.govmagtech.com.cnrsc.org.
Generation and Trapping of Radical Intermediates
The generation of an oxetanyl radical from this compound can be envisioned through the homolytic cleavage of the C-S or S-Cl bond. More commonly, radical generation from sulfonyl chlorides proceeds via single-electron transfer (SET) processes, often initiated by photoredox catalysis or transition metals magtech.com.cn. Once formed, the oxetane-3-sulfonyl radical could undergo desulfonylation to generate an oxetan-3-yl radical.
Innovative strategies for generating radicals at the 3-position of oxetanes have been developed using various functional handles, including sulfonyl fluorides researchgate.net. The oxetan-3-yl radical is a key intermediate that can be trapped by various radical acceptors. For instance, a Minisci-type reaction has been reported for the functionalization of heteroaromatics, where an oxetane radical adds to a protonated heterocycle acs.org. This reaction, while sometimes low-yielding, is tolerant of numerous functional groups and works with a range of N-heterocycles like quinoline, pyridine, and benzothiazole acs.org.
Another pathway for radical generation involves the ring-opening of the oxetane. Cobalt-catalyzed strategies have been developed to generate nucleophilic carbon-centered radicals via the homolytic cleavage of an alkylated cobalt complex formed from the oxetane ring opening researchgate.net. These radical intermediates can then participate in reactions such as Giese-type additions and nickel-catalyzed cross-electrophile couplings researchgate.net. Similarly, the combination of zirconocene and photoredox catalysis can induce a radical-based ring cleavage of oxetanes thieme-connect.com.
The trapping of these radical intermediates leads to a variety of functionalized products, demonstrating the synthetic potential of radical processes involving the oxetane scaffold.
| Radical Generation Method | Radical Intermediate | Trapping Agent / Reaction Type | Product Type | Reference |
| Desulfonylation of Sulfonyl Radical | Oxetan-3-yl radical | Protonated Heterocycles (Minisci) | 3-(Heteroaryl)oxetanes | acs.org |
| Cobalt-Catalyzed Ring Opening | γ-Hydroxyalkyl radical | Aryl Halides (Ni-catalyzed cross-coupling) | Ring-opened C-C coupled products | researchgate.net |
| Zirconocene/Photoredox Catalysis | γ-Hydroxyalkyl radical | Hydrogen Atom Donor | Ring-opened alcohols | thieme-connect.com |
Ring-Opening and Ring-Expansion Reactions
The inherent strain energy of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to diverse and highly functionalized acyclic and heterocyclic structures acs.orgutexas.edu. These transformations can be initiated by various catalytic systems.
Catalytic Ring-Opening Pathways
The ring-opening of oxetanes is most commonly activated by Lewis or Brønsted acids, which coordinate to the ether oxygen, lowering the LUMO and facilitating nucleophilic attack. A variety of catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.
Frustrated Lewis Pairs (FLPs): The combination of a strong Lewis acid like B(C₆F₅)₃ and a hydrosilane can catalyze the reductive ring-opening of oxetanes. This system generates a highly Lewis acidic silylium cation in situ, which activates the oxetane acs.org.
Indium(III) Triflate: In(OTf)₃ has been used as a mild catalyst for the intramolecular cyclization of 3-amido oxetanes, which proceeds via a ring-opening/cyclization cascade to form 2-oxazolines nih.gov.
Zirconocene and Photoredox Catalysis: A dual catalytic system employing zirconocene and a photoredox catalyst enables the regioselective radical-based ring-opening of oxetanes to afford more-substituted alcohols thieme-connect.com.
Chiral Brønsted Acids: Asymmetric ring-opening of 3-substituted oxetanes with nucleophiles can be achieved using chiral Brønsted acid catalysts, providing access to valuable chiral building blocks rsc.org.
Controlled HCl Release: An enantioselective oxetane opening with chloride has been developed using a novel catalyst in combination with wet molecular sieves for the controlled, slow release of HCl, leading to highly functionalized chlorohydrins nih.gov.
Rearrangement Reactions
Under certain conditions, the ring-opening of oxetanes can be accompanied by skeletal rearrangements. A notable example was observed during the reductive opening of 3-aryl oxetanes catalyzed by the frustrated Lewis pair B(C₆F₅)₃ and a hydrosilane. This reaction led to an unexpected double hydrosilylation process involving an aryl migration. Experimental evidence suggests the reaction proceeds through a phenonium ion as a key intermediate acs.org. This type of neighboring group participation represents a sophisticated pathway for the rearrangement of the carbon skeleton upon ring-opening.
Ring Expansions to Larger Heterocycles
The strain of the four-membered ring can be harnessed to drive ring-expansion reactions, leading to the formation of larger, more stable heterocyclic systems. For instance, vinyloxetanes have been shown to undergo ring expansion to form six-membered 3,6-dihydro-2H-pyrans. The outcome of the reaction—either nucleophilic ring-opening or ring expansion—can be controlled by the choice of the reagent. Less nucleophilic reagents, such as diethyl phosphoric acid, favor the ring expansion pathway acs.org. This strategy provides a valuable method for converting readily available oxetanes into larger oxygen-containing heterocycles.
Applications of Oxetane 3 Sulfonyl Chloride in Advanced Chemical Synthesis
As a Versatile Building Block in Organic Synthesis
The utility of oxetane-3-sulfonyl chloride stems from the reactive nature of the sulfonyl chloride group combined with the distinct characteristics of the oxetane (B1205548) ring. acs.org This combination allows for its use in constructing a wide array of more complex molecules. researchgate.net
The oxetane motif is a key structural feature in various biologically active compounds and is increasingly utilized in drug discovery programs. acs.orgacs.org this compound serves as a valuable precursor for introducing this four-membered ring into larger, more complex molecular frameworks. The inherent ring strain of the oxetane facilitates certain synthetic transformations, making it a reactive intermediate for further synthesis. acs.org Its use allows chemists to access novel chemical space by creating non-planar structures with desirable properties for applications like fragment-based drug discovery. rsc.org For instance, the introduction of 3-substituted oxetanes does not create a new stereocenter, which is a desirable trait in scaffold design. acs.org The development of synthetic methods using oxetane building blocks has been crucial for advancing their application in medicinal chemistry. acs.orgrsc.org
The sulfonyl chloride functional group is highly reactive towards nucleophiles, making this compound an excellent precursor for various sulfur(VI) derivatives. nih.govacs.org While much of the recent research has focused on the related oxetane sulfonyl fluorides due to their higher stability, the reactivity patterns are informative for the more reactive sulfonyl chloride. acs.orgechemi.com
Sulfonamides: In a reaction analogous to the well-established behavior of sulfonyl chlorides, this compound is expected to react readily with primary and secondary amines to yield the corresponding oxetane-3-sulfonamides. This reaction is fundamental in medicinal chemistry for linking molecular fragments. nih.gov Research on oxetane sulfonyl fluorides has shown that reactions with amine nucleophiles (often deprotonated with a strong base like n-BuLi) produce oxetane sulfonamides in good yields. acs.org
Sulfonate Esters: Similarly, the reaction with alcohols or phenols (often in the presence of a base) yields sulfonate esters. rsc.org Studies involving oxetane sulfonyl fluorides demonstrate that phenolates readily generate sulfonate esters. acs.org This transformation provides access to a different class of compounds with potential applications in various areas of chemical synthesis.
| Derivative Type | Nucleophile | Product |
| Sulfonamide | Primary or Secondary Amine (R₂NH) | Oxetane-3-sulfonamide |
| Sulfonate Ester | Alcohol or Phenol (ROH) | Oxetane-3-sulfonate ester |
Table 1: Synthesis of Sulfonamide and Sulfonate Ester Derivatives.
Sulfones are a significant functional group in medicinal chemistry and materials science. thieme-connect.com this compound can be used to construct molecules containing an oxetanyl-sulfone moiety. The synthesis of sulfones from sulfonyl chlorides is a well-established transformation. thieme-connect.com For example, the reaction of a sulfonyl chloride with a suitable carbon nucleophile, such as a Grignard reagent or an organolithium species, can lead to the formation of a C-S bond, resulting in a sulfone. While direct displacement on the sulfonyl chloride is one route, another common strategy involves the alkylation of sulfinate salts, which can be derived from sulfonyl chlorides. thieme-connect.com The synthesis of 2-sulfonyl-oxetanes has been reported, highlighting the stability and utility of the sulfonyl-oxetane framework in further chemical modifications. rsc.org
Role in Cross-Coupling Reactions
While the sulfonyl chloride group itself is not typically a direct participant in standard cross-coupling reactions, the oxetanyl sulfone scaffold derived from it can be functionalized using organometallic and transition-metal-catalyzed methods. rsc.orgsemanticscholar.org
Research on related aryl-sulfonyl oxetanes has demonstrated their utility in transition metal-catalyzed cross-coupling reactions. rsc.orgsemanticscholar.org For a molecule containing an oxetanyl sulfone group and an aryl chloride, the aryl chloride can serve as a handle for further derivatization. For example, Suzuki cross-couplings have been successfully performed on such substrates using palladium catalysis with specialized ligands like SPhos to couple various boronic acids. rsc.orgsemanticscholar.org Similarly, iron-catalyzed cross-coupling of Grignard reagents with these aryl chlorides has been achieved. rsc.orgsemanticscholar.org These reactions proceed successfully without causing the oxetane ring to open, demonstrating the robustness of the motif under these catalytic conditions. rsc.orgsemanticscholar.org This allows for the "growing" of complex structures from the core oxetanyl sulfone building block.
| Cross-Coupling Type | Catalyst System | Reactants | Product | Ref. |
| Suzuki Coupling | Pd-catalyst / SPhos ligand | Aryl chloride-substituted oxetanyl sulfone + Boronic acid | Aryl-aryl coupled oxetanyl sulfone | rsc.orgsemanticscholar.org |
| Iron-Catalyzed Coupling | Iron catalyst | Aryl chloride-substituted oxetanyl sulfone + Grignard reagent | Alkyl/Aryl-aryl coupled oxetanyl sulfone | rsc.orgsemanticscholar.org |
Table 2: Examples of Cross-Coupling Reactions on Oxetanyl Sulfone Scaffolds.
The sulfone group significantly increases the acidity of the proton on the adjacent carbon atom (the α-proton). rsc.org In the case of an oxetanyl sulfone derived from this compound, the proton at the C3 position of the oxetane ring becomes susceptible to deprotonation by a strong base, such as n-butyllithium (nBuLi) or lithium hexamethyldisilazide (LiHMDS). rsc.org This generates a carbanion that can react with a variety of electrophiles, allowing for the introduction of new substituents at the 3-position of the oxetane ring. This strategy has been demonstrated on 2-sulfonyl oxetanes, where lithiation followed by quenching with electrophiles like methyl iodide, ethyl iodide, and allyl bromide proceeded in high yields. rsc.org This method provides a powerful tool for the direct functionalization of the oxetane ring itself, further expanding the molecular complexity that can be achieved from this versatile building block. rsc.org
As a Chiral Auxiliary or Precursor for Chiral Synthesis
While direct and extensive research specifically detailing the use of this compound as a chiral auxiliary is not widely documented, its chemical structure suggests potential applications in chiral synthesis. The reactivity of the sulfonyl chloride group allows for its attachment to chiral molecules, thereby forming diastereomeric derivatives that can be separated. Furthermore, the oxetane ring itself is a valuable motif in medicinal chemistry, and methods to prepare enantioenriched oxetanes are of significant interest.
Access to Enantioenriched Oxetane Derivatives
The synthesis of enantioenriched 3-substituted oxetanes is a key challenge in medicinal chemistry. This compound can theoretically serve as a precursor for such molecules through several synthetic strategies. One hypothetical approach involves the reaction of this compound with a chiral amine to form a diastereomeric mixture of sulfonamides. These diastereomers could then be separated using standard chromatographic or crystallization techniques. Subsequent chemical manipulation of the separated diastereomers could potentially lead to a variety of enantioenriched 3-substituted oxetanes.
For instance, the reaction of this compound with a chiral amine, such as (R)-α-methylbenzylamine, would yield two diastereomeric sulfonamides. The relative stereochemistry of these products would be determined by the configuration of the chiral amine and the two possible enantiomers of the oxetane precursor.
| Reactant 1 | Reactant 2 | Product |
| This compound | (R)-α-methylbenzylamine | (R)-N-((R)-1-phenylethyl)oxetane-3-sulfonamide and (S)-N-((R)-1-phenylethyl)oxetane-3-sulfonamide |
Following the separation of these diastereomers, the chiral auxiliary (the α-methylbenzyl group) could be cleaved to afford the enantioenriched oxetane-3-sulfonamide.
Another potential route to enantioenriched oxetanes involves the kinetic resolution of racemic this compound using a chiral reagent. A chiral catalyst or reagent could selectively react with one enantiomer of the sulfonyl chloride at a faster rate, leaving the unreacted enantiomer in excess. This approach, however, would be highly dependent on the development of a suitable chiral catalyst system that can effectively discriminate between the two enantiomers of this compound.
Desymmetrization Strategies
Desymmetrization of prochiral molecules is a powerful strategy for the synthesis of chiral compounds. researchgate.netnih.gov In the context of oxetane chemistry, a prochiral oxetane bearing a sulfonyl group at the C3 position could theoretically undergo desymmetrization. While specific examples involving this compound are not prevalent in the literature, one can envision a scenario where a prochiral 3,3-disubstituted oxetane, derived from this compound, is subjected to a desymmetrizing reaction.
For example, a prochiral dioxetane sulfide (B99878) could be synthesized and subsequently oxidized in the presence of a chiral oxidant to produce a chiral sulfoxide. The stereochemical outcome of such a reaction would be governed by the chiral catalyst.
A more direct, albeit hypothetical, desymmetrization strategy could involve the enantioselective ring-opening of a prochiral oxetane precursor that contains the sulfonyl chloride moiety or a derivative thereof. nih.gov Chiral Lewis acids or organocatalysts have been successfully employed in the desymmetrization of other prochiral oxetanes, and a similar approach could potentially be applied here. researchgate.netnih.gov The catalyst would coordinate to the oxetane oxygen, activating the ring for nucleophilic attack in an enantioselective manner. The success of such a strategy would hinge on the compatibility of the sulfonyl group with the reaction conditions and its influence on the stereochemical course of the ring-opening.
| Precursor | Strategy | Potential Chiral Product |
| Prochiral 3,3-disubstituted oxetane with a sulfonyl group | Enantioselective reaction (e.g., reduction, oxidation) | Enantioenriched 3,3-disubstituted oxetane |
| Prochiral oxetane with a sulfonyl derivative | Catalytic enantioselective ring-opening | Chiral ring-opened product with a new stereocenter |
Computational Chemistry and Theoretical Studies of Oxetane 3 Sulfonyl Chloride
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic structure and bonding of Oxetane-3-sulfonyl chloride, including detailed molecular orbital calculations, charge distribution, and bond order analysis, has not been specifically reported in surveyed scientific papers. Such studies would be crucial in understanding the molecule's reactivity and stability.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling of the reaction pathways involving this compound, which would involve the characterization of transition states, intermediates, and the calculation of activation energies, is not described in the available literature. These studies are essential for predicting reaction mechanisms and outcomes.
Computational Insights into Carbocation Formation
Specific computational investigations into the formation of carbocations from this compound, including the stability and energetics of such intermediates, are not documented in the searched scientific databases. Understanding the potential for carbocation formation is critical for predicting the compound's behavior in various chemical environments.
Molecular Dynamics Simulations of this compound Reactivity
No molecular dynamics simulations of this compound to study its reactivity, conformational dynamics, or interactions with other molecules in a simulated environment have been found in the public domain. These simulations would provide valuable insights into the compound's behavior over time and under different conditions.
Oxetane 3 Sulfonyl Chloride in Medicinal Chemistry and Drug Discovery Research
Design of Oxetane-Containing Pharmacophores
The compact and polar nature of the oxetane (B1205548) ring has garnered considerable attention in drug discovery. nih.gov Its integration into molecular structures can lead to significant improvements in aqueous solubility, lipophilicity, metabolic stability, and conformational preference. enamine.netenamine.net Medicinal chemists often utilize oxetane-containing building blocks, particularly those substituted at the 3-position which remain achiral, in the later stages of drug discovery campaigns to address unsatisfactory pharmacokinetic properties of lead compounds. acs.orgnih.gov The oxetane unit can introduce steric bulk to fill receptor pockets or shield metabolically susceptible sites without a significant increase in lipophilicity. scirp.org
As Bioisosteres in Drug Design
A key application of the oxetane motif is its use as a bioisostere, a chemical substituent that retains the biological activity of the original group while modifying other properties. pressbooks.pub Oxetanes have been successfully employed as bioisosteres for several common functional groups, offering a powerful tool for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates. acs.orgresearchgate.net Their unique electronic and steric properties make them attractive for modern isosterism in medicinal chemistry. nih.gov
The oxetane ring serves as an effective bioisosteric replacement for both carbonyl and gem-dimethyl groups. enamine.netacs.org Pioneering work demonstrated that 3,3-disubstituted oxetanes can act as more polar surrogates for gem-dimethyl groups, which are often introduced to block metabolically vulnerable positions but can undesirably increase lipophilicity. acs.orgnih.gov By substituting a gem-dimethyl group with an oxetane, it is possible to maintain a similar spatial arrangement while significantly reducing lipophilicity and potentially improving metabolic stability. acs.org
As a carbonyl replacement, the oxetane offers comparable polarity and hydrogen-bond accepting capabilities. u-tokyo.ac.jpbeilstein-journals.org However, oxetanes exhibit greater metabolic stability compared to carbonyls, which are susceptible to reduction or oxidation. enamine.netbeilstein-journals.org This makes them valuable for designing more robust drug candidates. acs.orgu-tokyo.ac.jp The table below illustrates the comparative properties of parent compounds and their oxetane-containing analogues.
| Parent Functional Group | Oxetane Bioisostere | Key Advantages of Oxetane Replacement |
| Carbonyl Group | 3-Oxetanyl Group | Improved metabolic stability, increased three-dimensionality. enamine.netacs.org |
| Gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Reduced lipophilicity, potential for improved metabolic stability. acs.orgnih.govacs.org |
The oxetane ring possesses a strong inductive electron-withdrawing effect due to the electronegative oxygen atom. acs.orgnih.gov This property can be strategically utilized to modulate the basicity (pKa) of nearby amine groups, which is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgacs.org Placing an oxetane ring in proximity to an amine can significantly lower its pKa, thereby reducing unwanted basicity that can lead to off-target effects or poor pharmacokinetic properties. nih.govcambridgemedchemconsulting.com
| Position of Oxetane Relative to Amine | Approximate Reduction in pKaH |
| α (alpha) | 2.7 units nih.gov |
| β (beta) | 1.9 units nih.gov |
| γ (gamma) | 0.7 units nih.gov |
| δ (delta) | 0.3 units nih.gov |
Impact on Pharmacokinetic and Pharmacodynamic Properties
The incorporation of an oxetane moiety can have a profound impact on both the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a molecule. nih.govacs.org These effects stem from the unique structural and physicochemical characteristics of the oxetane ring.
Studies have shown that the substitution pattern on the oxetane ring can influence its metabolic stability, with 3-substituted and 3,3-disubstituted oxetanes often exhibiting greater stability than their 2-substituted counterparts. acs.orgnih.gov This is likely due to a combination of reduced lipophilicity and less favorable interactions with the active sites of metabolic enzymes like cytochrome P450. nih.gov For example, in a series of γ-secretase inhibitors, the introduction of a 3-substituted oxetane led to a potent compound with a reduced propensity for oxidative metabolism compared to its cyclohexyl and other cyclic ether analogues. nih.gov
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a well-established method that utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. The design of fragment libraries is crucial for the success of this approach, with an emphasis on three-dimensionality and desirable physicochemical properties.
2-(Aryl-sulfonyl)oxetanes have been specifically designed as three-dimensional fragments for FBDD screening libraries. nih.govrsc.orgimperial.ac.uk These fragments possess non-planar structures and physicochemical properties that align with the principles of "fragment space," making them ideal starting points for drug discovery campaigns. nih.govresearchgate.net The synthesis of these motifs is efficient, allowing for the creation of a diverse library of fragments with various aryl-sulfonyl groups. nih.govrsc.org
Key properties of these oxetane-sulfonyl fragments have been evaluated to ensure their suitability for screening. This includes assessments of their pH stability, aqueous solubility, and metabolic stability, which are critical parameters for successful fragment screening and subsequent hit-to-lead optimization. nih.govrsc.org Computational studies have also been employed to assess the conformation of these fragments, providing insights into their potential binding modes with target proteins. nih.govrsc.org
| Fragment Type | Key Features for FBDD | Synthesis Approach | References |
|---|---|---|---|
| 2-(Aryl-sulfonyl)oxetanes | Non-planar 3D structure, desirable physicochemical properties for fragment space. | Intramolecular C-C bond formation. | nih.govrsc.org |
| 3-Aryl-3-aminooxetanes | Benzamide bioisosteres, increased 3D conformation compared to amides. | Defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines. | digitellinc.comnih.gov |
A significant advantage of oxetane-sulfonyl fragments is their amenability to further chemical modification, which is a critical step in evolving a fragment hit into a lead compound. Researchers have developed several strategies to functionalize these core structures while maintaining the integrity of the oxetane ring. nih.govrsc.org
One effective method involves the use of organometallic intermediates. For example, the oxetane ring itself can be functionalized through lithiation, and the aromatic portion of the fragment can be modified via directed ortho-metallation. nih.govrsc.org Additionally, if the aryl group contains a handle like a chloride atom, it can undergo transition metal-catalyzed cross-coupling reactions, such as iron-catalyzed couplings with Grignard reagents or palladium-catalyzed Suzuki couplings with boronic acids. rsc.org These methods allow for the introduction of a wide range of alkyl and aryl substituents, enabling the systematic exploration of the structure-activity relationship (SAR) around the initial fragment hit. rsc.org The development of divergent reaction pathways like deFS and SuFEx from oxetane sulfonyl fluorides further expands the possibilities for rapid fragment elaboration. digitellinc.com
Synthesis of Biologically Active Oxetane Analogs
The synthetic versatility of oxetane-3-sulfonyl chloride and its fluoride (B91410) counterparts has been harnessed to create novel analogs of known biologically active molecules, including marketed drugs and clinical candidates. This approach allows medicinal chemists to explore new intellectual property space and potentially improve the pharmacological profiles of existing therapeutic agents.
The deFS coupling reaction of oxetane sulfonyl fluorides has proven to be a robust method for synthesizing oxetane-containing analogs of complex bioactive molecules. acs.orgnih.gov This strategy has been successfully applied to generate a range of such analogs, demonstrating its broad utility in drug discovery programs. nih.gov
For example, an analog of CDN1163, an allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) with potential for treating diabetes, was synthesized by reacting an isopropyl-substituted OSF with 2-methylquinolin-8-amine. nih.govmedchemexpress.comtocris.com Similarly, an oxetane analog of a MAPK14 inhibitor was prepared using a phenoxyarylether-substituted OSF. nih.gov The reaction has also been used to create an oxetane amine analog of thalidomide, showcasing its applicability to well-known drug scaffolds. researchgate.net In total, researchers have reported the synthesis of at least eleven distinct drug analogs using this methodology, highlighting its potential for facile inclusion into medicinal chemistry programs. nih.govnih.gov
| Original Bioactive Molecule | Therapeutic Target/Indication | Oxetane Analog Synthesis Method | References |
|---|---|---|---|
| CDN1163 | SERCA activator (Diabetes) | deFS coupling of Isopropyl OSF with 2-methylquinolin-8-amine. | nih.govmedchemexpress.com |
| MAPK14 Inhibitor | MAPK14 kinase (Inflammation) | deFS coupling of Phenoxyarylether OSF with 2-picolylamine. | nih.govnih.gov |
| Thalidomide | Immunomodulator | deFS coupling to produce oxetanothalidomide. | researchgate.net |
| Bioactive Benzamides | Various | deFS coupling of various OSFs with corresponding amines. | nih.gov |
The unique structural and electronic properties of the oxetane-sulfonyl moiety make it an attractive component in the design of enzyme inhibitors. The incorporation of a 3-sulfonyl oxetane was explored during the development of morpholinone inhibitors targeting the MDM2–p53 protein-protein interaction, a key pathway in cancer. acs.org Disruption of this interaction can reactivate the p53 tumor suppressor pathway. acs.org
In another example, the synthesis of an oxetane analog of a known MAPK14 inhibitor demonstrates the application of this chemistry in developing anti-inflammatory agents. nih.gov Furthermore, oxetane-containing compounds have been investigated as γ-secretase modulators for potential application in treating Alzheimer's disease. acs.org The ability to readily synthesize diverse libraries of oxetane-containing molecules using reagents like this compound provides a powerful platform for discovering and optimizing novel inhibitors against a wide range of biological targets.
Oxetanes as Linker Motifs in PROTACs and Related Modalities
The incorporation of oxetane rings into linker structures is driven by their unique stereoelectronic properties. Oxetanes can serve as non-classical hydrogen bond acceptors and introduce a degree of conformational constraint, which can be advantageous for pre-organizing the PROTAC molecule into a bioactive conformation conducive to the formation of a stable ternary complex between the target protein and the E3 ligase. This rigidity can also mitigate the entropic penalty associated with the binding of highly flexible linkers.
Recent advancements in synthetic chemistry have facilitated the exploration of oxetane-containing building blocks for PROTAC synthesis. Notably, the development of oxetane sulfonyl fluorides (OSFs) has provided a versatile platform for their incorporation into linker architectures. These reagents have demonstrated the capability to react with E3 ligase recruiters, such as pomalidomide (B1683931) and its derivatives, paving the way for the generation of novel degrader motifs and potential PROTAC linkers. This approach highlights the synthetic tractability of introducing the oxetane scaffold into complex molecular designs.
The inclusion of oxetane motifs within PROTAC linkers can significantly impact their biological activity and degradation efficiency. While comprehensive structure-activity relationship (SAR) studies on oxetane-containing PROTACs are still emerging, preliminary findings suggest that the strategic placement of this heterocycle can lead to potent and selective protein degradation.
Table 1: Investigated Oxetane-Based Linker Strategies in PROTACs
| Linker Motif | Rationale for Inclusion | Synthetic Precursor Example | E3 Ligase Ligand Compatibility |
| 3,3-disubstituted oxetane | Introduction of a rigid, polar scaffold to improve physicochemical properties and potentially engage in specific interactions within the ternary complex. | 3-(azidomethyl)-3-methyloxetane | Compatible with various E3 ligase ligands through click chemistry or other conjugation methods. |
| Oxetane sulfonyl fluoride (OSF) | Versatile reactive handle for the direct incorporation of the oxetane moiety into the linker structure. | Oxetane-3-sulfonyl fluoride | Demonstrated reactivity with amine-containing E3 ligase ligands like pomalidomide. |
The continued exploration of oxetane-based linkers in PROTAC design holds considerable promise for the development of next-generation protein degraders with improved therapeutic profiles. Further research focusing on the systematic evaluation of oxetane stereochemistry, substitution patterns, and positioning within the linker will be crucial to fully elucidate their potential and establish clear design principles for their effective application in medicinal chemistry and drug discovery.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Oxetane-3-sulfonyl chloride
While this compound is commercially available, the development of novel, scalable, and efficient synthetic routes remains a key area of interest. Current research directions are focused on adapting established methods for sulfonyl chloride synthesis to the specific chemistry of the oxetane (B1205548) ring.
A promising future approach involves the oxidative chlorination of oxetane-3-thiol. The synthesis of oxetane-3-thiols has been previously reported, providing a viable starting point. acs.org Established protocols for converting thiols and related sulfur-containing compounds (such as thioacetates or isothiourea salts) into sulfonyl chlorides using mild and efficient oxidizing agents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) could be adapted for this purpose. organic-chemistry.orgrsc.org These methods offer advantages in terms of safety and environmental impact over traditional reagents.
Another avenue involves the development of methods starting from more accessible precursors. For instance, adapting Sandmeyer-type reactions or leveraging modern palladium-catalyzed couplings with a stable sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) could provide alternative pathways from oxetane-containing anilines or organometallic reagents. organic-chemistry.orgrsc.org The development of such methodologies would enhance the accessibility of this compound and its derivatives for broader applications.
Table 1: Potential Novel Synthetic Routes to this compound
| Starting Material Precursor | Key Reagents/Reaction Type | Potential Advantages |
|---|---|---|
| Oxetane-3-thiol | Oxidative Chlorination (e.g., NCS, NaOCl) | Mild conditions, high efficiency, operational simplicity. organic-chemistry.orgrsc.org |
| Oxetane-3-amine | Diazotization followed by Sandmeyer-type reaction (SO₂, CuCl) | Utilizes amine precursors, established methodology. rsc.orgnih.gov |
Exploration of Underexplored Reactivity Pathways
The predominant application of this compound is its reaction with primary and secondary amines to form sulfonamides. While this is a robust and vital transformation, significant potential lies in exploring reactivity beyond this conventional pathway.
A particularly exciting emerging area is the generation of oxetane carbocation intermediates. Recent studies on 3-aryloxetane-3-sulfonyl fluorides have demonstrated a novel defluorosulfonylative (deFS) coupling. acs.orgspringernature.com In this reaction, the sulfonyl fluoride (B91410) group is expelled upon mild thermal activation to form a stabilized 3-aryloxetane-3-carbocation, which is then trapped by nucleophiles like amines. acs.orgspringernature.comresearchgate.net This pathway provides access to 3-amino-3-aryloxetanes, which are valuable amide bioisosteres, through a mechanism distinct from traditional sulfonamide formation. Future research will likely investigate whether this compound can be induced to undergo a similar "dechlorosulfonylative" reaction under specific Lewis acidic or thermal conditions to access this valuable carbocation chemistry.
Furthermore, the broader reactivity of the sulfonyl chloride functional group remains underexplored for this specific oxetane scaffold. This includes:
Formation of Sulfonate Esters: Reaction with various alcohols and phenols to access novel oxetane-containing sulfonate esters, which have applications as potential therapeutic agents or as reactive intermediates.
Friedel-Crafts Sulfonylation: Lewis acid-catalyzed reaction with electron-rich aromatic and heteroaromatic systems to form 3-arylsulfonyl-oxetanes.
Sulfene Generation: In-situ generation of oxetane-3-sulfene via base-induced elimination of HCl, which could then participate in [2+2] cycloaddition reactions.
Advanced Computational Studies for Predictive Design
Computational chemistry offers powerful tools to predict and understand the behavior of oxetane-containing molecules. While density functional theory (DFT) studies have been applied to understand the oxetane ring's formation, conformation, and role in the bioactivity of natural products like Paclitaxel, specific computational investigations into this compound are an emerging field. acs.orgresearchgate.netutexas.edu
Future computational work is expected to focus on several key areas:
Conformational Analysis: Predicting the preferred conformations of molecules derived from this compound. The puckered nature of the oxetane ring can act as a "conformational lock," and understanding its influence is crucial for rational drug design. acs.orgnih.gov
Reaction Mechanism Elucidation: Modeling the transition states and energy profiles for both the standard sulfonylation reaction and potential alternative pathways, such as the aforementioned carbocation generation. This could help define the conditions needed to selectively favor one reaction pathway over another. rsc.orgrsc.org
Predictive Property Modeling: Using computational models to predict the physicochemical properties of virtual libraries of this compound derivatives. This includes predicting key drug-like parameters such as aqueous solubility, lipophilicity (logP), and pKa of nearby basic groups, which are known to be favorably modulated by the oxetane motif. nih.govacs.orgnih.gov This in silico approach can prioritize the synthesis of compounds with the most promising profiles, saving time and resources.
Therapeutic Area-Specific Applications in Drug Discovery
The incorporation of the oxetane moiety is a strategic choice in drug discovery to enhance potency and improve pharmacokinetic profiles. nih.gov Derivatives of this compound have been specifically investigated in patent literature for their potential in oncology and other areas. The sulfonamide linkage provides a stable and synthetically accessible vector to connect the beneficial oxetane ring to various pharmacophores.
Prominent examples from recent drug discovery efforts include:
Inhibitors of Protein-Protein Interactions: Compounds derived from this compound have been synthesized as inhibitors of the menin-mixed lineage leukemia (MLL) interaction, a critical target in certain types of acute leukemia.
Kinase Inhibition: The scaffold has been incorporated into molecules designed as mitogen-activated protein kinase (MEK) inhibitors, which are relevant for treating a broad spectrum of tumors, including those of the lung, pancreas, and skin.
Steroidogenesis Inhibition: In the field of prostate cancer, derivatives have been explored as inhibitors of Cytochrome P450 11A1 (CYP11A1), an enzyme involved in the synthesis of steroids that can drive cancer growth.
Table 2: Therapeutic Targets for Derivatives of this compound
| Therapeutic Target | Disease Area | Compound Type |
|---|---|---|
| Menin-MLL Interaction | Acute Leukemia (AML, ALL) | Protein-Protein Interaction Inhibitors |
| Mitogen-activated protein kinase (MEK) | Various Cancers (Lung, Pancreatic, etc.) | Enzyme Inhibitors |
Development of High-Throughput Synthesis and Screening Techniques
To fully exploit the potential of this compound in drug discovery, its integration into high-throughput synthesis and screening platforms is essential. The reactivity of sulfonyl chlorides with amines is highly amenable to parallel and combinatorial synthesis techniques. nih.govacs.orgnih.gov
Future research will focus on leveraging this reactivity for the rapid generation of large, diverse chemical libraries. Key methodologies include:
Parallel Solution-Phase Synthesis: Utilizing automated or semi-automated synthesis platforms to react this compound with extensive libraries of commercially available amines in multi-well plates. This approach allows for the creation of thousands of discrete sulfonamide derivatives for biological screening. acs.org
Solid-Phase Synthesis: Anchoring an amine or the sulfonyl chloride moiety to a solid support allows for the use of excess reagents and simplified purification through simple washing steps. This technique is well-suited for constructing focused libraries of oxetane-containing peptides or other complex molecules. acs.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, enhancing safety and scalability. acs.org Adapting the synthesis of oxetane sulfonamides to flow chemistry could enable the on-demand production of compound libraries with high purity and yield. acs.org
By combining this compound with these high-throughput methods, medicinal chemists can rapidly explore the structure-activity relationships (SAR) around this valuable scaffold, accelerating the discovery of new therapeutic agents.
Q & A
Q. What are the primary synthetic routes for Oxetane-3-sulfonyl chloride, and what challenges are associated with its preparation?
this compound is typically synthesized via photochemical [2+2] Paterno–Büchi reactions between carbonyl compounds and alkenes or through intramolecular Williamson etherification. A significant challenge lies in controlling steric and electronic effects during cyclization, particularly due to the sulfonyl group's electron-withdrawing nature, which may hinder ring closure. Alternative methods, such as epoxide ring-opening/ring-closing cascades, have been explored but require optimization for yield and purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, with the sulfonyl chloride moiety producing distinct deshielding effects. High-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS) is recommended for purity analysis, especially to detect hydrolyzed byproducts (e.g., sulfonic acids). Stability under analytical conditions should be verified using controlled temperature and inert atmospheres .
Q. How should researchers handle this compound to ensure experimental reproducibility?
Due to its moisture sensitivity, the compound must be stored under anhydrous conditions (e.g., desiccated environments, argon atmospheres). Glovebox or Schlenk-line techniques are advised for synthesis and functionalization. Personal protective equipment (PPE) should include chemically resistant gloves (e.g., nitrile) and sealed goggles, as standard glove materials may not offer sufficient protection against hydrolysis byproducts .
Advanced Research Questions
Q. How can researchers address contradictions in reported reactivity data of this compound with nucleophiles?
Discrepancies in nucleophilic substitution outcomes (e.g., amine vs. alcohol reactivity) may arise from solvent polarity, temperature, or competing hydrolysis. Systematic studies using kinetic profiling (e.g., variable-temperature NMR) and computational modeling (DFT) can clarify mechanistic pathways. Control experiments with deuterated solvents or radical scavengers are recommended to rule out side reactions .
Q. What strategies optimize the stability of this compound under varying experimental conditions?
Stability assays should assess degradation rates in solvents of differing polarity (e.g., DCM vs. THF) and under UV light exposure. Lyophilization or salt formation (e.g., with tertiary amines) may enhance shelf life. Advanced techniques like differential scanning calorimetry (DSC) can identify decomposition thresholds, while X-ray crystallography provides insights into solid-state stability .
Q. How can computational chemistry predict the reactivity of this compound in ring-opening reactions?
Density functional theory (DFT) calculations can model transition states for ring-opening pathways, such as nucleophilic attack at the sulfonyl group versus oxetane ring strain relief. Molecular dynamics simulations may further elucidate solvent effects. Validating computational predictions with kinetic isotope effect (KIE) studies or isotopic labeling ensures accuracy .
Q. What analytical workflows resolve ambiguities in byproduct identification during functionalization?
Multi-dimensional chromatography (e.g., LC-MS/MS) coupled with high-resolution mass spectrometry (HRMS) is essential for identifying trace byproducts. Isotopic labeling (e.g., ³⁶S-labeled sulfonyl chloride) can track hydrolysis pathways. For structural confirmation, cross-validation with 2D NMR techniques (e.g., HSQC, HMBC) is critical .
Methodological Notes
- Data Contradiction Analysis : Cross-reference experimental results with published datasets from authoritative sources (e.g., EPA DSSTox, CAS Common Chemistry) to resolve inconsistencies .
- Experimental Design : Prioritize modular reaction setups (e.g., parallel reactors) to test multiple variables (temperature, solvent, catalyst) simultaneously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
